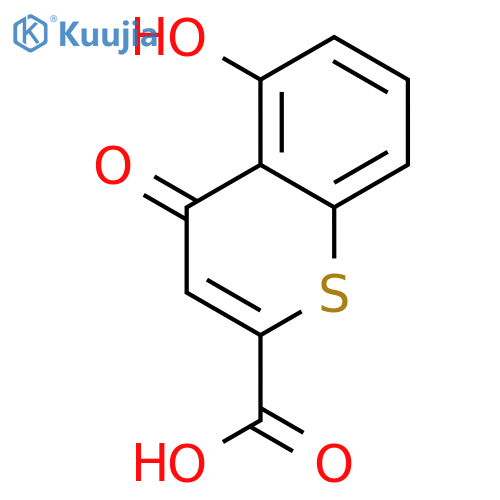

Cas no 90685-88-4 (5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid)

90685-88-4 structure

商品名:5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid

CAS番号:90685-88-4

MF:C10H6O4S

メガワット:222.217

CID:4303647

5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzothiopyran-2-carboxylic acid, 5-hydroxy-4-oxo-

- 5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid

-

5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-105889860-1g |

5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid |

90685-88-4 | 95% | 1g |

$1117.0 | 2023-09-06 | |

| Enamine | BBV-105889860-10g |

5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid |

90685-88-4 | 95% | 10g |

$3687.0 | 2023-09-06 | |

| Enamine | BBV-105889860-5g |

5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid |

90685-88-4 | 95% | 5g |

$2933.0 | 2023-09-06 | |

| Enamine | EN300-30201359-1.0g |

5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid |

90685-88-4 | 95% | 1.0g |

$0.0 | 2022-12-06 | |

| Enamine | BBV-105889860-2.5g |

5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid |

90685-88-4 | 95% | 2.5g |

$2316.0 | 2023-09-06 |

5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

90685-88-4 (5-hydroxy-4-oxo-4H-thiochromene-2-carboxylic acid) 関連製品

- 2039-76-1(3-Acetylphenanthrene)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬